molecular formula C20H16FN5O3 B2962496 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide CAS No. 778623-45-3

2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2962496
CAS No.: 778623-45-3
M. Wt: 393.378
InChI Key: PYICCEJIHSXZPO-UHFFFAOYSA-N
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Description

The compound 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide is a pyrazolo-pyrimidine derivative featuring a 4-fluorophenyl group at the 1-position of the pyrazolo[3,4-d]pyrimidine core and an N-linked 3-methoxyphenyl acetamide side chain.

Properties

IUPAC Name

2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O3/c1-29-16-4-2-3-14(9-16)24-18(27)11-25-12-22-19-17(20(25)28)10-23-26(19)15-7-5-13(21)6-8-15/h2-10,12H,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYICCEJIHSXZPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 4-fluorophenyl and 3-methoxyphenyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the purification process might involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and leading to various biological effects. The pathways involved may include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Modifications and Their Implications

The following analogs share the pyrazolo[3,4-d]pyrimidin-4-one core but differ in substituents, leading to variations in physicochemical and pharmacological properties:

Table 1: Structural and Physicochemical Comparison
Compound Name/Structure Molecular Formula Molecular Weight Key Substituents Notable Properties/Findings
Target compound (CAS not provided) C₂₁H₁₇FN₅O₃ 409.4 g/mol 4-Fluorophenyl (pyrazole), 3-methoxyphenyl (acetamide) Polar 3-methoxy group may enhance solubility; fluorophenyl enhances metabolic stability .
2-(1-(4-Fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-(2-(trifluoromethyl)phenyl)acetamide (CAS 852450-57-8) C₂₁H₁₄F₄N₅O₂ 452.4 g/mol 2-Trifluoromethylphenyl (acetamide) Trifluoromethyl group increases lipophilicity and may improve membrane permeability .
2-(4-Fluorophenyl)-N-[3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl]acetamide (CAS 1019098-02-2) C₂₄H₂₀FN₇O₂ 465.5 g/mol 4-Fluorophenyl (acetamide), 3-methylpyrazole Methyl group on pyrazole may reduce steric hindrance, potentially enhancing binding affinity .
2-(3-Methoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide (CAS 899752-73-9) C₂₀H₁₇N₅O₄ 391.4 g/mol 3-Methoxyphenoxy (ether linkage) instead of acetamide Ether linkage reduces hydrogen-bonding capacity, possibly altering target selectivity .
2-(1-(2,4-Dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-(4-(trifluoromethyl)phenyl)acetamide (CAS 895000-67-6) C₂₂H₁₈F₃N₅O₂ 441.4 g/mol 2,4-Dimethylphenyl (pyrazole), 4-trifluoromethylphenyl (acetamide) Methyl groups enhance steric bulk; trifluoromethylphenyl increases hydrophobicity .

Biological Activity

The compound 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a pyrazolo[3,4-d]pyrimidine core linked to a 4-fluorophenyl group and an N-(3-methoxyphenyl)acetamide moiety. This unique structure is believed to contribute to its pharmacological properties, particularly in oncology and inflammation-related diseases.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

  • Cyclin-dependent kinases (CDKs) : Inhibition of CDK activity is crucial for regulating the cell cycle and promoting apoptosis in cancer cells.
  • Epidermal growth factor receptor (EGFR) : Modulating EGFR signaling pathways can impact tumor growth and metastasis.
  • Vascular endothelial growth factor receptor (VEGFR) : Inhibition of VEGFR can reduce angiogenesis in tumors.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance:

  • A novel series of pyrazolo[3,4-d]pyrimidine derivatives demonstrated significant antiproliferative activity against various human tumor cell lines in the NCI 60-panel assay. Compound 12b showed an 18.98-fold increase in apoptosis in MDA-MB-468 breast cancer cells compared to controls, with a notable increase in caspase-3 levels by 7.32-fold .
CompoundCell LineApoptosis Fold IncreaseCaspase-3 Fold Increase
12bMDA-MB-46818.987.32

Inhibition of Kinases

The pyrazolo[3,4-d]pyrimidine scaffold is recognized for its role as a kinase inhibitor. Compounds derived from this scaffold have shown promise in targeting CDK and VEGFR pathways:

  • Research indicates that modifications in the pyrazolo[3,4-d]pyrimidine structure enhance kinase inhibitory activity, making these compounds potential candidates for targeted cancer therapies .

Anti-inflammatory Effects

In addition to anticancer properties, certain derivatives have exhibited anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes:

  • In vitro studies reported IC50 values for select compounds against COX-1 and COX-2 enzymes, indicating their potential as anti-inflammatory agents. For example, some derivatives showed IC50 values against COX-2 comparable to established drugs like celecoxib .
CompoundCOX EnzymeIC50 (μM)
3bCOX-119.45
4bCOX-223.8

Case Studies

Several case studies have explored the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in clinical settings:

  • Ovarian Cancer Treatment : A study demonstrated that compounds targeting ALDH isoforms could enhance chemotherapy efficacy in resistant ovarian cancer models .
  • Breast Cancer Models : Investigations into breast cancer cell lines have revealed that specific modifications to the pyrazolo[3,4-d]pyrimidine structure significantly improve anticancer activity and selectivity .

Q & A

Q. What are the common synthetic routes for 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves multi-step protocols focusing on functionalizing the pyrazolo[3,4-d]pyrimidinone core. A common approach includes:

Core Formation : Condensation of 1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with α-chloroacetamide derivatives (e.g., N-(3-methoxyphenyl)chloroacetamide) under reflux in aprotic solvents like DMF or acetonitrile .

Intermediate Isolation : Key intermediates include α-chloroacetamides (e.g., 2-chloro-N-(3-methoxyphenyl)acetamide) and substituted pyrazolo-pyrimidinones.

Coupling Reactions : Nucleophilic substitution at the α-carbon of chloroacetamide with the pyrazolo-pyrimidinone scaffold, monitored by TLC/HPLC .

Q. Table 1: Example Synthetic Routes

StepReagents/ConditionsKey IntermediateYield (Reported)Reference
1DMF, 80°C, 12hPyrazolo-pyrimidinone core~60% (crude)
2Acetonitrile, K₂CO₃, refluxChloroacetamide derivative~75%
3DIPEA, RT, 24hFinal acetamide product40-50% (after purification)

Q. How is the structural elucidation of this compound performed using spectroscopic methods?

Methodological Answer: Structural confirmation relies on:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for aromatic protons (δ 7.2–8.1 ppm: fluorophenyl and methoxyphenyl groups), acetamide NH (δ 10.2–10.5 ppm), and pyrazolo-pyrimidinone protons (δ 6.8–7.0 ppm) .
    • ¹³C NMR : Carbonyl signals (C=O at ~165–170 ppm), aromatic carbons, and methoxy groups (δ 55–56 ppm) .
  • IR Spectroscopy : Stretching vibrations for C=O (1680–1700 cm⁻¹), NH (3300 cm⁻¹), and C-F (1250 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₂₂H₁₉FN₅O₃⁺, calculated m/z 428.15) .

Advanced Research Questions

Q. How can researchers optimize the reaction yield when synthesizing this compound, particularly in multi-step protocols?

Methodological Answer: Low yields in multi-step syntheses (e.g., 2–5% overall yield in similar protocols ) can be addressed via:

  • DoE (Design of Experiments) : Systematic variation of parameters (temperature, solvent, catalyst) to identify optimal conditions. For example, using flow chemistry to enhance mixing and reduce side reactions .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) for C-N coupling steps, improving regioselectivity .
  • Purification Strategies : Gradient column chromatography or preparative HPLC to isolate intermediates with >95% purity .
  • Microwave-Assisted Synthesis : Accelerating reaction times (e.g., reducing 24h to 2h for coupling steps) .

Q. What methodologies are recommended for analyzing discrepancies in biological activity data across different studies involving this compound?

Methodological Answer: Contradictory bioactivity results (e.g., varying IC₅₀ values in kinase assays) require:

Standardized Assay Conditions :

  • Control for variables like solvent (DMSO concentration ≤0.1%), cell line passage number, and incubation time .

Orthogonal Validation :

  • Confirm target engagement using SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .

Metabolite Profiling :

  • LC-MS/MS to rule out off-target effects from degradation products or metabolites .

Computational Modeling :

  • Molecular docking (e.g., AutoDock Vina) to assess binding mode consistency across structural analogs .

Q. Table 2: Example Bioactivity Discrepancy Analysis

StudyReported IC₅₀ (nM)Assay ConditionsProposed Resolution
A50 ± 5Hela cells, 48hValidate via SPR to confirm direct binding
B200 ± 20HEK293, 24hCheck metabolite interference via LC-MS/MS

Q. How can computational chemistry guide the design of derivatives with enhanced selectivity?

Methodological Answer:

  • QSAR Modeling : Correlate substituent electronic properties (Hammett σ constants) with activity to predict optimal substituents at the 4-fluorophenyl or 3-methoxyphenyl positions .
  • MD Simulations : Assess binding stability in target vs. off-target proteins (e.g., 100ns simulations using GROMACS) .
  • ADMET Prediction : Tools like SwissADME to prioritize derivatives with favorable pharmacokinetic profiles .

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